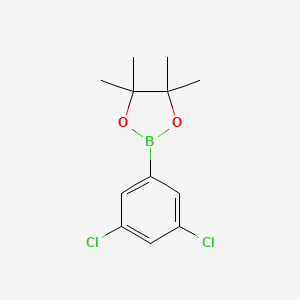

2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-(3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BCl2O2/c1-11(2)12(3,4)17-13(16-11)8-5-9(14)7-10(15)6-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKSNHZBPIBSVGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374220 | |

| Record name | 2-(3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68716-51-8 | |

| Record name | 2-(3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 68716-51-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,5-dichlorophenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene sulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process involves stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate, sodium hydroxide, or cesium carbonate

Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)

Temperature: Typically between 50-100°C

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Organic Synthesis

Reagent in Cross-Coupling Reactions

This compound is primarily known for its role as a reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. It facilitates the synthesis of complex organic molecules by forming carbon-boron bonds, which are crucial for building diverse organic frameworks .

Formation of Boron-Containing Compounds

The compound is also utilized in the synthesis of boron-containing compounds that exhibit unique reactivity and stability. These compounds are important for developing new materials and pharmaceuticals .

Agricultural Chemistry

Development of Agrochemicals

In agricultural chemistry, this compound is employed to enhance crop protection formulations. It improves the efficacy of active ingredients against pests and diseases by modifying their chemical properties and bioavailability .

Pesticide Formulations

Research indicates that this compound can be integrated into pesticide formulations to improve their performance and reduce environmental impact. Its unique properties may allow for more effective targeting of pests while minimizing harm to non-target organisms .

Pharmaceutical Development

Synthesis of Drug Candidates

In medicinal chemistry, this compound is used for synthesizing potential drug candidates. Its boron content is significant as boron-containing pharmaceuticals have been shown to exhibit distinct biological activities that can be leveraged for therapeutic purposes .

Boron Neutron Capture Therapy

There is ongoing research into the application of this compound in boron neutron capture therapy (BNCT), a cancer treatment that utilizes boron compounds to selectively target tumor cells while sparing normal tissues .

Material Science

Advanced Materials Development

The compound plays a crucial role in creating advanced materials such as polymers and composites. The incorporation of boron enhances thermal and mechanical properties, making these materials suitable for various industrial applications .

Nanocomposites

Research has explored the use of this compound in developing nanocomposites that exhibit improved strength and thermal stability compared to traditional materials. These advancements are critical for applications in electronics and aerospace engineering .

Environmental Applications

Pollutant Removal Techniques

Investigations into environmental remediation processes highlight the potential of this compound for removing pollutants from contaminated sites. Its boron-based technologies can be employed to develop innovative methods for detoxifying hazardous substances .

Sustainable Practices

The use of this compound aligns with sustainable practices aimed at reducing environmental footprints through efficient pollutant management strategies. Research continues to explore its effectiveness in various environmental contexts .

Case Studies

Mechanism of Action

The mechanism of action for 2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The organoboron compound transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Structural Variations

Halogen-Substituted Derivatives

- 2-(2,6-Dichloro-3,5-dimethoxyphenyl) variant (6a) : Synthesized via N-chlorosuccinimide (NCS)-mediated chlorination, this analog contains both chloro and methoxy substituents. Its ¹H-NMR (δ 6.56, s) and ¹³C-NMR (δ 153.73, C×2) differ significantly from the target compound, reflecting electronic modulation by methoxy groups .

- 4-Iodophenyl analog : Prepared via Suzuki coupling, this derivative (2-(4-iodophenyl)-...) exhibits distinct reactivity due to iodine’s polarizability, making it useful in radiolabeling or heavy-atom chemistry .

- 2-(4-Bromophenyl)-... : A liquid at room temperature (vs. the target’s solid state), this compound’s physical properties suit solution-phase reactions .

Alkyl- and Alkoxy-Substituted Derivatives

- 2-(3,5-Dimethylbenzyl)-... : Synthesized in 94% yield using UiO-Co catalysis, this analog’s ¹H-NMR (δ 6.81, s) highlights reduced steric hindrance compared to dichloro derivatives .

- 2-(6-Cyclopropoxynaphthalen-2-yl)-... : Used in prostate cancer research, this variant’s extended aromatic system enhances π-stacking interactions in biological targets .

Sulfonyl and Heteroaromatic Derivatives

- 4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-... : This analog (CAS 78504-09-3) acts as a USP7 inhibitor, illustrating medicinal applications beyond catalytic cross-coupling .

- 2-(3,4,5-Trichlorophenyl)-... : Increased halogenation elevates lipophilicity, impacting solubility and bioavailability .

Physical Properties

- Melting Points : The target compound melts at 53°C , whereas 2-(4-bromophenyl)-... is liquid at RT , and 2-(3,4,5-trichlorophenyl)-... likely has higher thermal stability due to increased halogenation .

- Solubility : Methoxy- and cyclopropoxy-substituted analogs (e.g., 6a) show improved solubility in polar aprotic solvents compared to halogenated derivatives .

Biological Activity

2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 68716-51-8) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, biological mechanisms, and relevant case studies to elucidate its role in medicinal chemistry and potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of 272.96 g/mol. It appears as a white to off-white crystalline powder with a melting point range of 51-55 °C and is soluble in methanol .

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅BCl₂O₂ |

| Molecular Weight | 272.96 g/mol |

| Melting Point | 51 - 55 °C |

| Purity | >98% (GC) |

| Solubility | Soluble in methanol |

Biological Activity

The biological activity of this compound includes:

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit DYRK1A with nanomolar potency. Such inhibition is significant as DYRK1A is implicated in conditions like Alzheimer's disease .

- Antioxidant Properties : The compound exhibits antioxidant effects that could mitigate oxidative stress in cells. This property is crucial for neuroprotective strategies against age-related diseases .

- Anti-inflammatory Effects : In vitro assays have shown that derivatives of this compound can reduce inflammation markers in microglial cells exposed to lipopolysaccharides (LPS), indicating potential therapeutic benefits in inflammatory conditions .

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- DYRK1A Inhibition : A study utilized molecular docking and enzymatic assays to confirm that this compound and its derivatives effectively bind to DYRK1A with high affinity. The results indicated a significant reduction in kinase activity compared to control groups .

- Neuroprotection : Research involving BV2 microglial cells demonstrated that treatment with the compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 after LPS stimulation. This suggests a protective effect against neuroinflammation .

- Toxicological Assessment : Toxicity evaluations revealed that while the compound exhibits some harmful effects at high concentrations (e.g., H302 - harmful if swallowed), it remains relatively safe at therapeutic doses when administered appropriately .

Q & A

Q. What are the standard synthetic routes for preparing 2-(3,5-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Miyaura borylation, where a 3,5-dichlorophenyl halide reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc). Key parameters include:

- Temperature : Optimized between 80–100°C to balance reaction rate and side-product formation.

- Solvent : Polar aprotic solvents like 1,4-dioxane enhance catalyst stability .

- Molar ratios : A 1:1.2 ratio of aryl halide to B₂pin₂ minimizes unreacted starting material.

Yields typically range from 60–85%, with purity confirmed via ¹¹B NMR (δ ~30 ppm for sp² boron) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–7.8 ppm for dichlorophenyl) and pinacol methyl groups (δ 1.0–1.3 ppm) .

- ¹¹B NMR : A singlet near 30 ppm confirms the sp²-hybridized boron center .

- X-ray crystallography : Resolves bond angles (e.g., B–O bond lengths ~1.36 Å) and confirms planarity of the dioxaborolane ring. Crystallization in hexane/ethyl acetate mixtures is recommended .

Advanced Research Questions

Q. How does the electron-withdrawing 3,5-dichlorophenyl group influence Suzuki-Miyaura cross-coupling reactivity compared to non-halogenated analogs?

- Methodological Answer : The 3,5-dichloro substituents enhance electrophilicity of the boron center, accelerating transmetallation in Suzuki reactions. However, steric hindrance may reduce coupling efficiency with bulky aryl partners. Comparative studies using kinetic monitoring (e.g., in situ ¹H NMR) show:

- Reaction rate : 1.5–2× faster than non-chlorinated analogs.

- Byproducts : Increased aryl chloride homocoupling under oxygen-rich conditions. Use of degassed solvents and N₂ sparging mitigates this .

Q. What are the stability challenges of this boronic ester under varying pH and temperature conditions?

- Methodological Answer :

- Hydrolytic stability : The compound decomposes in aqueous media (pH < 5 or > 9), releasing 3,5-dichlorophenylboronic acid. Stability assays (HPLC monitoring) recommend storage in anhydrous THF or DMF at –20°C .

- Thermal stability : TGA data indicate decomposition onset at 150°C. For high-temperature reactions (e.g., microwave-assisted coupling), use short heating durations (<10 min) .

Q. How can computational methods (DFT, MD) predict regioselectivity in reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic sites on the boron center. Molecular dynamics (MD) simulations model solvent effects on transition states. For example:

- Solvent polarity : Higher polarity (e.g., DMSO) stabilizes zwitterionic intermediates in cross-couplings.

- Regioselectivity : Predicted favorability for para-substituted aryl partners due to reduced steric clash .

Experimental Design & Data Analysis

Q. How should researchers resolve contradictions in reported reaction yields for this compound?

- Methodological Answer : Discrepancies often arise from:

- Purity variance : Commercial sources may list >95% purity, but trace moisture or oxygen can degrade the compound. Pre-reaction purification via flash chromatography (SiO₂, hexane/EtOAc) is advised .

- Catalyst lot variability : Pd catalysts from different vendors exhibit varying activity. Standardize using Pd(OAc)₂ with SPhos ligand for reproducibility .

Q. What strategies optimize the synthesis of derivatives via functional group interconversion (FGI)?

- Methodological Answer :

- Borylation : Use Ir-catalyzed C–H borylation to install boronates on complex scaffolds.

- Halogen exchange : Treat with CuBr₂ in DMF to replace chloride with bromide, enhancing reactivity in Ullmann couplings .

Safety & Handling

Q. What are the best practices for handling air- and moisture-sensitive derivatives of this compound?

- Methodological Answer :

- Glovebox use : Conduct weigh-ins and reactions under inert atmospheres (Ar/N₂).

- Quenching : Use 10% aqueous NH₄Cl to safely decompose excess reagent .

Case Study

Q. How was this compound utilized in synthesizing a key intermediate for a bioactive molecule?

- Methodological Answer : In a 2023 study, the boronic ester was coupled with a brominated quinoline under Suzuki conditions (Pd(dtbpf)Cl₂, K₂CO₃, DMF/H₂O) to yield a kinase inhibitor precursor. Key metrics:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.